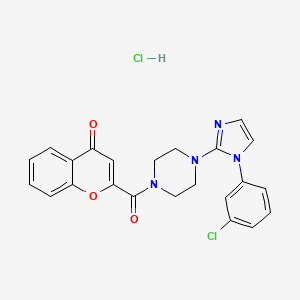![molecular formula C21H17ClN4O2 B2728887 5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894997-41-2](/img/structure/B2728887.png)
5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Agents : A study by Hafez et al. (2016) demonstrated that compounds including pyrazolo[3,4-d]pyrimidine derivatives showed significant antimicrobial and anticancer activities. These compounds exhibited higher anticancer activity compared to the reference drug doxorubicin.
Adenosine Receptor Affinity
- Adenosine Receptor Affinity : Research by Harden et al. (1991) found that pyrazolo[3,4-d]pyrimidines have affinity for A1 adenosine receptors. The study synthesized analogues of 1-methylisoguanosine, noting that certain substitutions at specific positions enhanced the overall activity.
Insecticidal and Antibacterial Potential
- Insecticidal and Antibacterial Activity : A 2020 study by Deohate and Palaspagar synthesized compounds with pyrimidine and pyrazole moieties, showing them to be effective against certain insects and microorganisms.
Kinase Inhibition and Anticancer Activity
Kinase Inhibition and Anticancer Properties : Research conducted by Rahmouni et al. (2016) focused on synthesizing a novel series of pyrazolopyrimidines derivatives. These compounds showed significant cytotoxic activities against various cancer cell lines and also demonstrated 5-lipoxygenase inhibition activities.
Further Anticancer Research : Abdellatif et al. (2014) studied the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives, finding several to exhibit antitumor activity, especially against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
Antimicrobial Studies
- Antimicrobial Efficacy : A study by Sanjeeva Reddy et al. (2010) synthesized linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one, which showed good inhibitory activity against various bacteria and fungi.
Molecular Modeling and Anticancer Evaluation
- Molecular Modeling in Anticancer Studies : A 2018 study by Elzahabi et al. synthesized substituted pyrido[2,3-d]pyrimidines and evaluated them for anticancer activity against various cancer cell lines. The most potent compound demonstrated strong anticancer activity relative to doxorubicin.
Synthesis and Antitumor Activities
- Antitumor Activities : Xin (2012) synthesized a pyrazolo pyrimidine derivative and assessed its antitumor activities, finding good antitumor properties (Xin, 2012).
Anti-inflammatory, Analgesic, and Antipyretic Activities
- Anti-inflammatory and Analgesic Properties : A study by Antre et al. (2011) synthesized pyrazolone derivatives with amino pyrimidine moieties, which displayed significant anti-inflammatory, analgesic, and antipyretic activities.
Antibacterial Evaluation of Novel Compounds
- Antibacterial Agent Synthesis : Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety and evaluated them as antibacterial agents, finding several with high activities (Azab, Youssef, & El-Bordany, 2013).
Characterization of Potent Inhibitors
- Potent Inhibitor Characterization : Wunder et al. (2005) characterized a potent and selective inhibitor of phosphodiesterase 9, a compound based on pyrazolo[3,4-d]pyrimidine, for potential treatment in Alzheimer's disease (Wunder et al., 2005).
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, such as cdk2, leading to inhibition of the kinase activity and thus affecting cell cycle progression .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation, particularly those involving cdk2 .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .
properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-4-3-5-18(14(13)2)26-20-17(10-24-26)21(28)25(12-23-20)11-19(27)15-6-8-16(22)9-7-15/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVHSQFVTSYDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2728805.png)
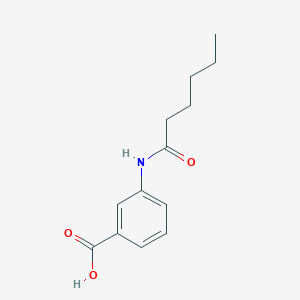
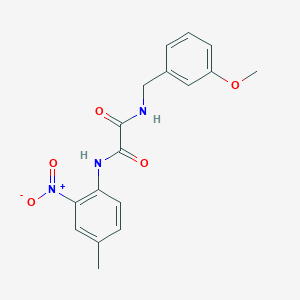
![Benzyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2728808.png)
![2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B2728809.png)

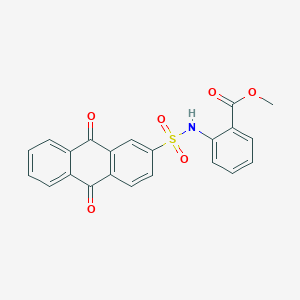
![Ethyl 4-{[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}piperazine-1-carboxylate](/img/structure/B2728816.png)
![[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2728817.png)

![2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B2728819.png)
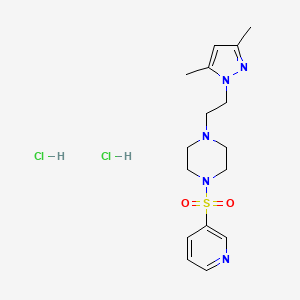
![2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2728821.png)
